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Compound of Interest

Compound Name: Moclobemide-d4

Cat. No.: B12411026

Technical Guide: Moclobemide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moclobemide-d4, a deuterated analog
of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document is
intended for use by researchers, scientists, and drug development professionals, offering
comprehensive data on its chemical properties, analytical methodologies, and its application as
an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information

Moclobemide-d4 is a stable, isotopically labeled form of Moclobemide, where four hydrogen
atoms on the phenyl ring have been replaced with deuterium. This substitution provides a
distinct mass signature, making it an ideal internal standard for the quantification of
Moclobemide in biological matrices using mass spectrometry-based assays.
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Property Value
CAS Number 2929883-33-8[1]
Molecular Formula C13H13D4CIN202[1]
Molecular Weight 272.77 g/mol [2]
Appearance Solid powder[2]
Purity >98%][2]
Solubility Soluble in Methanol[1]
Short term (days to weeks) at 0-4°C; Long term
Storage
(months to years) at -20°C[2]
- Stable for a few weeks during ordinary
Stability

shipping[2]

Synthesis Pathway

While a specific detailed protocol for the synthesis of Moclobemide-d4 is not readily available
in public literature, a plausible synthetic route can be inferred from the established synthesis of
Moclobemide. The key step would involve the use of a deuterated precursor. The general
synthesis involves the acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride.[3][4]
To produce Moclobemide-d4, 4-chlorobenzoyl-d4 chloride would be used as the starting
material.
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Plausible synthesis pathway for Moclobemide-d4.

Pharmacological Context: Mechanism of Action of

Moclobemide

Moclobemide, the non-deuterated parent compound, is a reversible inhibitor of monoamine
oxidase A (MAO-A).[1][2] MAO-Ais a key enzyme in the catabolism of monoamine
neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By reversibly
inhibiting MAO-A, Moclobemide increases the synaptic availability of these neurotransmitters,
which is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.
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Mechanism of action of Moclobemide as a reversible inhibitor of MAO-A.

Experimental Protocols

Moclobemide-d4 is primarily used as an internal standard in bioanalytical methods for the
guantification of Moclobemide. Below is a representative experimental protocol for the analysis
of Moclobemide in a biological matrix using UPLC-MS/MS. This protocol is adapted from a
method for human brain cell supernatant and may require optimization for other matrices such
as plasma.[5]

1. Sample Preparation

e Spiking: To 100 uL of the biological sample (e.g., plasma, cell supernatant), add a known
concentration of Moclobemide-d4 solution (internal standard).

o Alkalinization: Add a suitable volume of a basic solution (e.g., sodium hydroxide) to adjust
the pH.

o Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate), vortex
thoroughly, and centrifuge to separate the organic and aqueous layers.

o Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to
dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for
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injection.
2. UPLC-MS/MS Analysis
o Chromatographic Separation:
o Column: ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 um) or equivalent.[5]

o Mobile Phase: A gradient of methanol and water containing 0.05% ammonium acetate and
0.1% formic acid.[5]

o Flow Rate: Optimized for the specific column and system.
o Injection Volume: Typically 5-10 pL.
o Mass Spectrometric Detection:
o lonization Mode: Positive ion electrospray ionization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o Mass Transitions:
= Moclobemide: m/z 269.16 - 182.01[5]

» Moclobemide-d4: A corresponding shift in the precursor ion is expected (approximately
m/z 273.2), with a fragment ion potentially remaining at m/z 186.1, though this requires
empirical determination.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing
Moclobemide-d4.
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Bioanalytical workflow for the quantification of Moclobemide using Moclobemide-d4.

Data Presentation
Physicochemical Properties

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12411026?utm_src=pdf-body-img
https://www.benchchem.com/product/b12411026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
CAS Number 2929883-33-8 [1]
Molecular Formula C13H13D4CIN202 [1]
Formula Weight 272.8 g/mol [1]
Appearance Solid [1]
Purity >99% deuterated forms (di-d4)  [1]

lubili t lobemid : |

Solvent Concentration
DMF 50 mg/mL
DMSO 50 mg/mL
Ethanol 20 mg/mL
PBS (pH 7.2) 0.2 mg/mL

Data for non-deuterated Moclobemide from Cayman Chemical product information.

UPLC-MS/MS Method Validation Parameters (for
Moclobemide)

The following data is from a validated method for the quantification of Moclobemide in human
brain cell supernatant.[5]
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Parameter Result

Linearity Range 1.0 - 1980 ng/mL
Coefficient of Determination (r?) > 0.999

Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Extraction Recovery 83.0 - 83.4%
Intra-day Accuracy 89.1 - 100.9%
Inter-day Accuracy 89.1 - 100.9%
Intra-day Precision 1.1-9.6%
Inter-day Precision 1.1-9.6%

This technical guide provides a foundational understanding of Moclobemide-d4 for research
and development purposes. For specific applications, further method development and
validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Moclobemide-d4 CAS number and molecular formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411026#moclobemide-d4-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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